molecular formula C10H12O B14465988 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 73830-85-0

1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one

Cat. No.: B14465988
CAS No.: 73830-85-0
M. Wt: 148.20 g/mol
InChI Key: QFHMAMBKJRPNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbicyclo[322]nona-3,6-dien-2-one is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between tropone and ethylene . This reaction is stereoselective, producing endo-cis adducts . Another method involves the high-pressure cycloaddition of tropones with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene . This method improves the yield of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of high-pressure cycloaddition techniques can also be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in Diels-Alder reactions, the compound acts as a dienophile, reacting with dienes to form cycloaddition products .

Comparison with Similar Compounds

Uniqueness: 1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

73830-85-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methylbicyclo[3.2.2]nona-3,6-dien-2-one

InChI

InChI=1S/C10H12O/c1-10-6-4-8(5-7-10)2-3-9(10)11/h2-4,6,8H,5,7H2,1H3

InChI Key

QFHMAMBKJRPNOG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=CC1=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.